Comparative Binding Affinity: AG-1478 Demonstrates Picomolar Potency for EGFR in Cell-Free Kinase Assays
AG-1478 is a highly potent inhibitor of EGFR kinase activity, with an IC50 of 3 nM in cell-free assays . This potency is confirmed by a dissociation constant (Ki) of 10 nM . This potency is a primary differentiator from less optimized tool compounds, as the low nanomolar to picomolar range ensures effective target engagement at low concentrations, minimizing the risk of non-specific cellular toxicity often observed at higher inhibitor concentrations.
| Evidence Dimension | EGFR Kinase Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 3 nM |
| Comparator Or Baseline | Erlotinib (IC50 = 2 nM); Gefitinib (IC50 = 33 nM) |
| Quantified Difference | Comparable potency to erlotinib; >10-fold more potent than gefitinib in cell-free assays. |
| Conditions | Cell-free kinase assay |
Why This Matters
For in vitro experiments, a lower IC50 (higher potency) allows for the use of lower compound concentrations, reducing the likelihood of off-target effects and cytotoxicity, thereby increasing the specificity of the observed phenotype.
